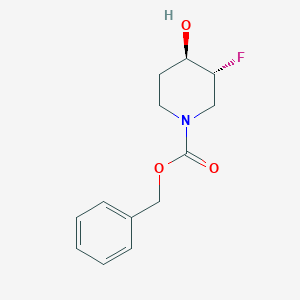

benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Description

Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a fluorinated piperidine derivative with a benzyl carbamate protective group. Its molecular formula is C₁₃H₁₆FNO₃, and molecular weight is 265.27 g/mol . The compound features two stereocenters at positions 3R and 4R, contributing to its distinct conformational and pharmacological properties.

Properties

IUPAC Name |

benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRKELORNFODMN-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves the reaction of a piperidine derivative with appropriate reagents to introduce the fluoro and hydroxyl groups. One common method involves the use of fluoroalkylating agents and hydroxylating agents under controlled conditions to achieve the desired substitution on the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluoro group can result in various substituted piperidine derivatives .

Scientific Research Applications

Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study enzyme-substrate interactions.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro and hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The compound is part of a broader class of fluorinated piperidine carboxylates. Key structural analogs include:

Key Observations :

Stereochemical Influence : The (3R,4R) configuration in the target compound contrasts with the (3S,4R) isomer in . This stereochemical divergence significantly impacts biological activity; for example, the (3R,4R) isomer may exhibit higher binding affinity to specific receptors due to spatial alignment of the fluorine and hydroxyl groups .

Functional Group Variations: Replacement of the hydroxyl group with an amino group (as in ) increases basicity, altering solubility and interaction with enzymatic targets. The tert-butyl carbamate in provides steric bulk, reducing metabolic degradation compared to the benzyl group .

Fluorine vs. Other Substituents: Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to non-halogenated analogs (e.g., ). However, it may reduce solubility in aqueous media .

Biological Activity

Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, notable for its significant biological activity. This compound is characterized by a unique stereochemistry and functional groups that contribute to its interactions with various biological targets, particularly in the context of neurological disorders.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₆FNO₃

- Molecular Weight : 253.27 g/mol

- CAS Number : 1554141-63-7

The presence of a fluorine atom at the 3-position and a hydroxyl group at the 4-position on the piperidine ring enhances the compound's lipophilicity, which is crucial for its biological interactions. The benzyl group further increases its ability to penetrate biological membranes.

This compound primarily functions as an antagonist for certain receptors, particularly muscarinic acetylcholine receptors. Its structural features allow it to modulate neurotransmitter systems effectively. The hydroxyl and fluorine groups play vital roles in binding affinity and receptor selectivity, influencing its therapeutic potential in treating cognitive disorders such as schizophrenia .

Neuropharmacology

Research indicates that this compound exhibits potential as a lead compound in developing therapeutics targeting neurological disorders. Its ability to modulate receptor activity positions it as a candidate for further investigation in drug development aimed at conditions like schizophrenia and other cognitive impairments.

Case Studies and Research Findings

- Dopamine Transporter Interaction :

- Muscarinic Receptor Modulation :

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Receptor Antagonism | Acts as an antagonist for muscarinic acetylcholine receptors |

| Neurotransmitter Modulation | Potentially modulates dopamine and norepinephrine systems |

| Therapeutic Potential | Candidate for drug development targeting cognitive disorders |

Q & A

Q. What are the synthetic strategies for preparing benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate, and what are the critical reaction conditions?

The synthesis typically involves multi-step sequences with chiral resolution or asymmetric catalysis. For example:

- Step 1 : Introduction of the hydroxyl and fluorine groups via epoxide ring-opening or fluorination using reagents like DAST (diethylaminosulfur trifluoride) .

- Step 2 : Protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Step 3 : Final deprotection or functionalization steps, often requiring Pd/C hydrogenation or acidic hydrolysis .

Key Conditions : Temperature control (e.g., 93–96°C for hydrolysis), inert atmospheres for sensitive intermediates, and chiral HPLC/SFC for enantiomeric excess (ee) determination .

Q. How is the stereochemistry of this compound confirmed experimentally?

- NMR Analysis : and NMR are used to assign diastereotopic protons and verify the 3R,4R configuration via coupling constants (e.g., for fluorinated carbons) .

- Chiral Chromatography : SFC or HPLC with chiral columns (e.g., Chiralpak AD-H) quantifies enantiopurity, often achieving >90% ee .

- X-ray Crystallography : Absolute configuration is confirmed by single-crystal analysis of derivatives (e.g., tert-butyl-protected analogs) .

Q. What is the role of the benzyloxycarbonyl (Cbz) protecting group in this compound’s synthesis?

The Cbz group:

- Stabilizes the piperidine nitrogen during fluorination/hydroxylation steps, preventing undesired side reactions.

- Allows selective deprotection under mild hydrogenolysis conditions (e.g., H₂/Pd-C) without affecting other functional groups .

- Enhances solubility in organic solvents (e.g., dichloromethane, THF), facilitating purification .

Q. What safety precautions are recommended for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for this compound?

- Catalytic Asymmetric Fluorination : Use chiral catalysts (e.g., Ir or Pd complexes) to install the fluorine atom with high ee .

- Dynamic Kinetic Resolution : Combine racemization-prone intermediates with enantioselective enzymes or catalysts .

- Chiral Auxiliaries : Temporarily attach auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during hydroxylation .

Q. What methodologies are used to study structure-activity relationships (SAR) for derivatives of this compound?

- Fluorine Scanning : Replace the 3-fluoro group with Cl, Br, or H to assess impact on target binding .

- Hydroxyl Group Modifications : Convert the 4-hydroxyl to esters, ethers, or amines to probe hydrogen-bonding interactions .

- Piperidine Ring Conformation : Use NOESY NMR or DFT calculations to correlate ring puckering with bioactivity .

Q. How can metabolic stability be evaluated for this compound in preclinical studies?

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Key parameters: half-life () and intrinsic clearance .

- CYP450 Inhibition : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

- Stable Isotope Labeling : Use -NMR or -labeled analogs to track metabolic pathways .

Q. What analytical techniques resolve contradictions in reported synthetic yields or purity?

- HPLC-MS Purity Checks : Detect trace impurities (e.g., de-fluorinated byproducts) that may skew yield calculations .

- Reaction Monitoring : In situ IR or Raman spectroscopy tracks intermediate formation, identifying bottlenecks (e.g., incomplete fluorination) .

- DoE Optimization : Apply Design of Experiments (DoE) to statistically validate optimal conditions (temperature, catalyst loading) across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.